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For Researchers, Scientists, and Drug Development
Professionals
This document provides detailed application notes and experimental protocols for the

preclinical study of two distinct proteins referred to as SAP6: the secreted aspartyl protease 6

(Sap6) from Candida albicans, a key virulence factor and a promising drug target for antifungal

therapies, and the spliceosome-associated protein 60 (SF3a60), a component of the

mammalian spliceosome.

Part 1: Candida albicans Secreted Aspartyl Protease
6 (Sap6)
Application Notes
Candida albicans Sap6 is a secreted aspartyl protease that plays a crucial role in the

pathogenesis of candidiasis, particularly oral and vaginal infections.[1] It contributes to

virulence through several mechanisms, including the degradation of host tissues for nutrient

acquisition, facilitating tissue invasion, and modulating the host immune response.[2][3] Sap6
interacts with host cells through two primary mechanisms: its proteolytic activity can activate

Protease-Activated Receptor 2 (PAR2), while an RGD (Arginine-Glycine-Aspartic acid) motif in

the protein allows it to bind to host cell integrins.[4] These interactions trigger downstream

signaling pathways, leading to the production of pro-inflammatory cytokines and a subsequent

inflammatory response.[2][3] Furthermore, Sap6 has been shown to inhibit neutrophil function,
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a critical component of the innate immune system, through a "Trojan horse" mechanism where

it is internalized and impairs the production of reactive oxygen species (ROS).[5] Given its

significant role in C. albicans virulence, Sap6 is an attractive target for the development of

novel antifungal drugs.

Signaling Pathways of C. albicans Sap6
Sap6 initiates intracellular signaling in host epithelial cells through two distinct pathways:

PAR2-Mediated Signaling: The proteolytic activity of Sap6 cleaves and activates PAR2 on

the surface of oral epithelial cells. This activation leads to the phosphorylation of p38 MAPK

and subsequent expression of c-Fos, culminating in the release of the pro-inflammatory

cytokine IL-8.[2][4] This pathway also contributes to the loss of epithelial barrier function.[4]

Integrin-Mediated Signaling: The RGD motif within Sap6 allows it to bind to integrins on the

host cell surface. This interaction initiates a signaling cascade involving MKP1, leading to the

production and release of IL-1β.[2][4] This pathway is independent of PAR2 activation.
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Signaling pathways activated by C. albicans Sap6 in host epithelial cells.

Experimental Protocols for C. albicans Sap6
This protocol establishes an oral infection in mice to evaluate the efficacy of anti-Sap6
therapies.

Materials:

Candida albicans strain (e.g., SC5314)

YPD broth and agar plates

Cortisone acetate suspension (225 mg/kg)[6]

Sterile PBS with 0.05% Tween 80
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Calcium alginate swabs

Anesthetic (e.g., ketamine/xylazine)

6- to 8-week-old BALB/c mice

Protocol:

Culture C. albicans in YPD broth overnight at 30°C with shaking.

The day before infection, administer cortisone acetate subcutaneously to render the mice

susceptible to infection.[6]

On the day of infection, anesthetize the mice.

Saturate a calcium alginate swab with the C. albicans culture (e.g., 10^7 cells/mL).

Place the saturated swab sublingually for 75 minutes.[6][7]

House the mice and monitor for signs of infection (e.g., weight loss, oral lesions).

At desired time points post-infection, euthanize the mice and harvest the tongues for

fungal burden analysis (CFU counting) and histological examination.[6]

This assay quantifies the extent of host cell membrane damage caused by C. albicans by

measuring the release of lactate dehydrogenase (LDH).[8][9]

Materials:

Oral epithelial cells (e.g., TR146)

Candida albicans

96-well tissue culture plates

Culture medium

LDH cytotoxicity detection kit
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Protocol:

Seed epithelial cells in a 96-well plate and grow to confluence.

Infect the epithelial cells with C. albicans at a specific multiplicity of infection (MOI) (e.g.,

1:1).

Incubate for a set period (e.g., 24 hours) at 37°C in 5% CO2.[9]

Collect the culture supernatant.

Measure LDH activity in the supernatant according to the manufacturer's protocol of the

LDH cytotoxicity detection kit.[10]

This protocol quantifies the ability of C. albicans to adhere to and invade epithelial cells.

Materials:

Epithelial cells grown on coverslips in a 24-well plate

Candida albicans

Paraformaldehyde (4%)

Primary antibody against C. albicans

Fluorescently labeled secondary antibody

Fluorescence microscope

Protocol:

Infect confluent epithelial cell monolayers with C. albicans for a specified time (e.g., 3

hours).[11]

Wash the wells with PBS to remove non-adherent fungal cells.

Fix the cells with 4% paraformaldehyde.[11]
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For adhesion, stain the extracellular fungi with the primary and secondary antibodies.

For invasion, permeabilize the epithelial cells before staining to visualize intracellular fungi.

Image the coverslips using a fluorescence microscope and quantify the number of

adherent and invaded fungi.

This protocol measures the levels of pro-inflammatory cytokines (e.g., IL-8, IL-1β) released by

epithelial cells in response to Sap6.[3][12]

Materials:

Epithelial cell culture supernatants from infection experiments

ELISA kits for human IL-8 and IL-1β

Protocol:

Collect supernatants from epithelial cells co-cultured with C. albicans or purified Sap6
protein.[13][14]

Perform the ELISA according to the manufacturer's instructions to quantify the

concentration of IL-8 and IL-1β in the supernatants.[15]

Quantitative Data from Preclinical Studies of C. albicans
Sap6
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In vitro epithelial

cells

C. albicans

infection
IL-8 secretion

Significant

increase in IL-8

production

[13][14]

In vitro epithelial

cells

Recombinant

Sap6 (10 µM)

IL-8 and IL-1β

production

Induced

prominent

release of IL-8

and IL-1β

[3]

In vitro

neutrophils

Sap6 (1-10

ng/ml)
ROS production

Two-fold

increase in

intracellular ROS

[5]

In vitro

neutrophils
Sap6 (120 ng/ml) Fungal growth

Reduced

antimicrobial

efficacy of

neutrophils

[5]

Murine oral

candidiasis

Infection with

Δsap6 strain
Fungal burden

Attenuated

virulence and

reduced fungal

plaques

[7]

Part 2: Mammalian Spliceosome-Associated Protein
60 (SF3a60/SAP60)
Application Notes
The mammalian Spliceosome-Associated Protein 60 (SF3a60), also known as Splicing Factor

3a subunit 2 (SF3A2), is a core component of the SF3a complex, which is essential for the

assembly of the U2 small nuclear ribonucleoprotein (snRNP) into the spliceosome. The SF3a

complex, along with the SF3b complex, is required for the stable association of the U2 snRNP

with the pre-mRNA branch site, a critical step in intron recognition and removal.[16][17] SF3a60

contains a zinc finger-like motif that is crucial for its function and is highly conserved

evolutionarily.[17] While the spliceosome, in general, has emerged as a therapeutic target in

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.researchgate.net/publication/10828633_Candida_albicans_triggers_interleukin-8_secretion_by_oral_epithelial_cells
https://pubmed.ncbi.nlm.nih.gov/12668140/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2022.912748/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC11865311/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11865311/
https://www.tandfonline.com/doi/full/10.4161/viru.25199
https://www.benchchem.com/product/b12393753?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/25658809/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1557700/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1557700/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393753?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


cancer, with inhibitors targeting the SF3B complex showing preclinical and clinical activity,

specific modulators of SF3a60 are not yet well-characterized.[18][19] However, given its

essential role in splicing, aberrant SF3a60 function could be implicated in diseases with

dysregulated splicing, making it a potential, albeit challenging, therapeutic target. Preclinical

research on SF3a60 would likely focus on understanding its role in disease-specific splicing

events and developing strategies to modulate its activity or its interaction with other

spliceosomal components.

Signaling and Functional Pathway of Mammalian SF3a60
SF3a60 is a key player in the intricate process of pre-mRNA splicing. Its primary role is within

the SF3a complex, which is crucial for the formation of the functional 17S U2 snRNP and the

subsequent assembly of the prespliceosome.

Spliceosome Assembly Pathway
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Role of SF3a60 in the spliceosome assembly pathway.

Experimental Protocols for Mammalian SF3a60
This protocol allows for the biochemical analysis of spliceosome assembly and can be used to

assess the impact of potential SF3a60 modulators.

Materials:

HeLa cell nuclear extract

Radiolabeled pre-mRNA substrate

ATP

Native gel electrophoresis apparatus

Phosphorimager or autoradiography film

Protocol:

Prepare a splicing reaction mixture containing HeLa nuclear extract, radiolabeled pre-

mRNA, ATP, and buffer.

Incubate the reaction at 30°C to allow for spliceosome assembly.

At various time points, take aliquots of the reaction and stop the assembly by adding a

loading dye containing heparin.

Separate the spliceosomal complexes (H, A, B, and C complexes) by native agarose or

polyacrylamide gel electrophoresis.[20]

Visualize the radiolabeled complexes using a phosphorimager or by autoradiography.

This assay assesses the catalytic activity of the spliceosome and can be used to determine if

modulation of SF3a60 affects splicing efficiency.

Materials:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4038131/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393753?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


HeLa cell nuclear extract

Radiolabeled pre-mRNA substrate

ATP

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

Protocol:

Set up in vitro splicing reactions as described above.

Incubate for a sufficient time to allow for both steps of splicing to occur (e.g., 60-90

minutes).

Stop the reaction and extract the RNA.

Separate the splicing products (pre-mRNA, mRNA, lariat intron, and splicing

intermediates) by denaturing PAGE.

Visualize and quantify the different RNA species to determine splicing efficiency.

Quantitative Data from Preclinical Studies of
Spliceosome Modulators
While specific inhibitors of SF3a60 are not well-documented, data for inhibitors of the related

SF3b complex provide a reference for the potential efficacy of spliceosome modulators.
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Compound Target Cell Line IC50 Reference

Sudemycin D6 SF3B1
SK-MEL-2

(Melanoma)
39 nM [19]

Sudemycin D6
JeKo-1 (Mantle

cell lymphoma)
26 nM [19]

Sudemycin D6
HeLa (Cervical

cancer)
50 nM [19]

THZ1 CDK7/12/13
Various cancer

cell lines

Preclinical

antitumor activity
[18]

GSK3326595 PRMT5
Mantle Cell

Lymphoma

In vitro and in

vivo cell death
[18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. U2 snRNA structure is influenced by SF3A and SF3B proteins but not by SF3B inhibitors |
PLOS One [journals.plos.org]

2. search.library.oregonstate.edu [search.library.oregonstate.edu]

3. Frontiers | Candida albicans Sap6 Initiates Oral Mucosal Inflammation via the Protease
Activated Receptor PAR2 [frontiersin.org]

4. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

5. Candida albicans aspartyl protease (Sap6) inhibits neutrophil function via a “Trojan horse”
mechanism - PMC [pmc.ncbi.nlm.nih.gov]

6. Mouse Model of Oropharyngeal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

7. tandfonline.com [tandfonline.com]

8. A novel renal epithelial cell in vitro assay to assess Candida albicans virulence - PMC
[pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.researchgate.net/publication/289553896_Interchangeable_SF3B1_inhibitors_interfere_with_pre-mRNA_splicing_at_multiple_stages
https://www.researchgate.net/publication/289553896_Interchangeable_SF3B1_inhibitors_interfere_with_pre-mRNA_splicing_at_multiple_stages
https://www.researchgate.net/publication/289553896_Interchangeable_SF3B1_inhibitors_interfere_with_pre-mRNA_splicing_at_multiple_stages
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2023.1152087/full
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2023.1152087/full
https://www.benchchem.com/product/b12393753?utm_src=pdf-custom-synthesis
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0258551
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0258551
https://search.library.oregonstate.edu/discovery/fulldisplay/alma99965492701865/01ALLIANCE_OSU:OSU
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2022.912748/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2022.912748/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC4088949/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11865311/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11865311/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3671943/
https://www.tandfonline.com/doi/full/10.4161/viru.25199
https://pmc.ncbi.nlm.nih.gov/articles/PMC3956504/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3956504/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393753?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. journals.asm.org [journals.asm.org]

10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

11. Invasion Assay | Cheryl Gale Lab [galelab.umn.edu]

12. Candida albicans Sap6 Initiates Oral Mucosal Inflammation via the Protease Activated
Receptor PAR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

13. researchgate.net [researchgate.net]

14. Candida albicans triggers interleukin-8 secretion by oral epithelial cells - PubMed
[pubmed.ncbi.nlm.nih.gov]

15. Human CXCL8/IL-8 ELISA Kit Elisa Kit KE00006 | Proteintech [ptglab.com]

16. Regulation of toll-like receptor signaling by the SF3a mRNA splicing complex - PubMed
[pubmed.ncbi.nlm.nih.gov]

17. Functional spliceosomal A complexes can be assembled in vitro in the absence of a
penta-snRNP - PMC [pmc.ncbi.nlm.nih.gov]

18. Frontiers | Targeting pre-mRNA splicing in cancers: roles, inhibitors, and therapeutic
opportunities [frontiersin.org]

19. researchgate.net [researchgate.net]

20. Isolation and accumulation of spliceosomal assembly intermediates - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for Preclinical Studies
of SAP6]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12393753#sap6-experimental-design-for-preclinical-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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